N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-12(10-3-5-13-16-10)14-9-1-2-11-8(7-9)4-6-17-11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVVRTBIJLFBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
EDC/DMAP-Mediated Coupling
A mixture of isoxazole-5-carboxylic acid (3 mmol), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC; 3.3 mmol), and 4-dimethylaminopyridine (DMAP; 0.6 mmol) in dichloromethane (DCM) is stirred under argon for 30 minutes. Benzo[b]thiophene-5-amine (3.2 mmol) is added, and the reaction is monitored via thin-layer chromatography (TLC). Post-reaction, the crude product is purified by flash chromatography (DCM:ethyl acetate, 4:1), yielding the target compound in 65–72%.
DCC/DMAP Catalysis
In anhydrous DCM, N,N'-dicyclohexylcarbodiimide (DCC; 1.2 eq.) and DMAP (0.13 eq.) are added to a solution of isoxazole-5-carboxylic acid and benzo[b]thiophene-5-amine. The mixture is stirred at room temperature for 24 hours, filtered through Celite®, and concentrated. Recrystallization from methanol affords the product in 68–75% yield.
Alternative Synthetic Routes
One-Pot Cycloaddition and Amidation
A novel one-pot strategy combines nitrile oxide cycloaddition with in situ amidation. Benzo[b]thiophene-5-amine is reacted with in situ-generated nitrile oxides from hydroxamoyl chlorides and alkynes in the presence of triethylamine. This method reduces purification steps and improves overall yield (70–78%).
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step, reducing reaction times from hours to minutes. For example, a 10-minute irradiation at 150°C in DMF with EDC and DMAP achieves 80% yield, compared to 65% under conventional heating.
Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | DCM or DMF | 15–20% | |
| Catalyst | DMAP (0.6–1.2 eq.) | 10–12% | |
| Temperature | 25–80°C | 8–10% | |
| Coupling Reagent | EDC > DCC | 5–7% |
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. Key spectral data for N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, isoxazole-H), 8.25 (d, J = 8.4 Hz, 1H, thiophene-H), 7.92 (d, J = 5.6 Hz, 1H, thiophene-H), 7.58 (t, J = 7.2 Hz, 1H, thiophene-H).
- HRMS (ESI): m/z calcd for C₁₃H₁₀N₂O₂S [M+H]⁺: 246.0534; found: 246.0536.
Chemical Reactions Analysis
Oxidation Reactions
The benzo[b]thiophene moiety undergoes selective oxidation at the sulfur atom. Common oxidizing agents include:
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| H₂O₂/CH₃COOH | Sulfoxide derivative | 25°C, 6 h | |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative | DCM, 0°C → rt, 12 h |
Mechanistic Insight :
-
Sulfur oxidation proceeds via electrophilic attack, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation) depending on stoichiometry.
-
The isoxazole ring remains intact under mild conditions but may degrade under strong oxidative agents like KMnO₄ .
Nucleophilic Substitution
The isoxazole ring participates in nucleophilic substitution at the 4-position due to electron-withdrawing effects of the adjacent carboxamide group:
| Nucleophile | Product | Catalyst/Conditions | Yield | Source |
|---|---|---|---|---|
| NH₃ (gaseous) | 4-Aminoisoxazole derivative | EtOH, reflux, 8 h | 72% | |
| Morpholine | 4-Morpholinoisoxazole | K₂CO₃, DMF, 60°C, 12 h | 65% |
Key Observation :
-
Substitution is regioselective, favoring the 4-position over the 3-position due to resonance stabilization of the transition state .
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| 6M HCl, reflux | Isoxazole-5-carboxylic acid | Complete hydrolysis in 4 h | |
| NaOH (10%), 80°C | Sodium carboxylate salt | Partial degradation of thiophene |
Structural Impact :
-
Hydrolysis destroys the amide bond, generating carboxylic acid derivatives that retain the heterocyclic backbone .
Cycloaddition Reactions
The isoxazole ring engages in [3+2] cycloadditions with nitrile oxides or alkynes:
| Partner | Product | Conditions | Source |
|---|---|---|---|
| Phenylnitrile oxide | Isoxazolo[5,4-d]isoxazole | Toluene, 110°C, 24 h | |
| Ethynylbenzene | Pyrazole-fused derivative | CuI, DIPEA, 80°C, 12 h |
Regiochemistry :
-
Reactions follow Frontier Molecular Orbital (FMO) theory, with the isoxazole acting as a dipolarophile .
Condensation Reactions
The carboxamide group reacts with aldehydes to form hydrazone derivatives:
| Aldehyde | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | N'-Arylidene carbohydrazide | MeOH, reflux, 2 h | 85% | |
| Furfural | Heteroaromatic hydrazone | TFA catalysis, rt, 18 h | 78% |
Applications :
Metal Complexation
The compound coordinates with transition metals via the amide oxygen and thiophene sulfur:
| Metal Salt | Complex Type | Geometry | Source |
|---|---|---|---|
| Cu(II) acetate | Octahedral | O,S-bidentate | |
| Pd(II) chloride | Square planar | N,O-chelate |
Spectroscopic Evidence :
Scientific Research Applications
Anticancer Activity
N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide and its derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of isoxazole derivatives, which were evaluated for cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant activity against human cancer cell lines such as MCF-7 (breast cancer), OVCAR-3 (ovarian cancer), and others. The mechanism of action often involves the inhibition of specific pathways associated with tumor growth and proliferation, such as the COX pathway, which is crucial for inflammation and cancer progression .
Case Study: COX Inhibition and Anticancer Activity
A derivative of isoxazole was found to be a potent inhibitor of COX-1, showing a 20-fold increase in potency against ovarian cancer cells compared to lead compounds. This indicates the potential of isoxazole derivatives in developing targeted cancer therapies .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various studies. Isoxazole derivatives have been synthesized and evaluated for their ability to reduce inflammation in animal models. For example, compounds derived from isoxazole exhibited significant reductions in paw edema in carrageenan-induced rat models, showcasing their efficacy as anti-inflammatory agents .
Case Study: Evaluation of Anti-inflammatory Activity
In one study, a series of indole-isoxazoles were synthesized and tested for their anti-inflammatory effects, achieving up to 73.7% reduction in edema compared to control groups. This underscores the therapeutic potential of isoxazole derivatives in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Research has shown that isoxazole derivatives possess antibacterial and antifungal activities against various pathogens. For instance, compounds were tested against E. coli, S. aureus, and Pseudomonas aeruginosa, demonstrating promising results with significant zones of inhibition .
Case Study: Synthesis and Testing of Antimicrobial Compounds
A study synthesized several 4,5-dihydro-isoxazoles and tested them for antibacterial activity using the disc diffusion method. The results indicated that certain derivatives exhibited high activity against E. coli and C. albicans, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analogs include carboxamide derivatives with variations in heterocyclic cores, substituents, and regiochemistry. Key comparisons are outlined below:
Key Differences and Implications:
This may improve membrane permeability or binding to hydrophobic protein pockets.
Carboxamide Position :
- The 5-carboxamide group on the isoxazole ring positions the -CONH₂ for optimal hydrogen bonding in planar geometries, whereas 3-carboxamide derivatives (e.g., ) may adopt distinct binding conformations due to steric constraints.
Synthetic Accessibility :
- Both compounds likely employ coupling reactions (e.g., EDCI/HOBt-mediated amidation) similar to thiazole-carboxamide syntheses . However, benzo[b]thiophene coupling may require harsher conditions due to steric hindrance.
Hydrogen Bonding and Crystal Packing :
- Graph set analysis () suggests that carboxamide groups form robust N-H···O/N-H···N motifs. The benzo[b]thiophene’s sulfur atom may participate in weaker C-H···S interactions, influencing crystallization behavior .
- Tools like Mercury CSD () enable comparative analysis of intermolecular interactions in analogous crystal structures, though specific data for these compounds are unavailable .
Research Findings and Trends
- Thermodynamic Stability : Benzo[b]thiophene-containing compounds often exhibit higher melting points than thiophene derivatives due to enhanced aromatic stabilization.
- Bioactivity : While direct pharmacological data are absent, isoxazole-carboxamides are frequently explored as kinase inhibitors or antimicrobial agents. The benzo[b]thiophene variant’s larger surface area may improve target affinity but reduce solubility.
Biological Activity
N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structural combination of a benzo[b]thiophene moiety and an isoxazole ring, which contributes to its biological properties. The synthesis typically involves:
- Formation of the benzo[b]thiophene core : This can be achieved through methods like the Gewald reaction.
- Construction of the isoxazole ring : Cyclization reactions involving N-hydroxycarbamates are commonly employed.
- Coupling of the two moieties : Techniques such as Suzuki-Miyaura cross-coupling are utilized to form the final product.
Anticancer Activity
This compound has shown promising anticancer properties. Research indicates that derivatives of this compound exhibit strong cytotoxic effects against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- DU145 (prostate cancer)
In vitro studies have demonstrated IC50 values ranging from 7 to 20 µM against these cell lines, indicating potent activity . The mechanism involves the induction of reactive oxygen species (ROS) and apoptosis in tumor cells, similar to other benzo[b]thiophene derivatives .
Anti-inflammatory Properties
The isoxazole ring is known for its anti-inflammatory potential. Compounds bearing this structure have been reported to selectively inhibit COX-2 enzymes, which are involved in inflammatory responses. For instance, certain isoxazole derivatives have shown significant anti-inflammatory activity with selectivity towards COX-2 over COX-1 .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer progression and inflammation.
- Receptor Modulation : It potentially binds to various receptors, altering their activity and influencing cellular signaling pathways.
Study 1: Cytotoxicity Against Tumor Cells
A study evaluated the cytotoxic effects of this compound on six human tumor cell lines. The results indicated a strong correlation between lipophilicity and cytotoxic activity, with significant inhibition of tumor-associated NADH oxidase (tNOX) activity observed .
Study 2: Antimicrobial Activity
Research has also explored the antimicrobial properties of isoxazole derivatives. A study found that certain derivatives exhibited low cytotoxicity while effectively reducing biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . This suggests potential applications in treating infections resistant to conventional antibiotics.
Comparative Analysis
| Compound | Biological Activity | Mechanism | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | ROS induction | 7 - 20 |
| Isoxazole Derivative A | Anti-inflammatory | COX-2 inhibition | Not specified |
| Isoxazole Derivative B | Antimicrobial | Biofilm reduction | Not specified |
Q & A
Q. Example Protocol :
Activate isoxazole-5-carboxylic acid with EDCI/HOBt in DMF.
Add benzo[b]thiophen-5-amine and stir at room temperature for 12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Basic: How is structural characterization of this compound performed?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Stretching bands at ~1600–1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (N-H) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 348 for similar compounds) validate molecular weight .
Advanced: How can reaction yields be optimized when scaling up synthesis?
Answer:
Critical variables include:
- Catalyst loading : Increase EDCI from 1.2 to 1.5 equivalents to drive reactions to completion .
- Temperature control : Microwave-assisted synthesis at 80–100°C improves kinetics without side-product formation .
- Workup strategies : Use preparative HPLC for high-purity isolation (>95%) when scaling beyond 10 mmol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
